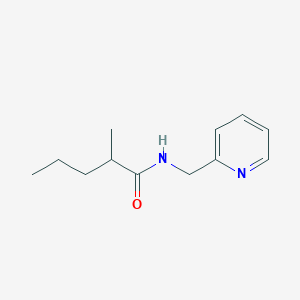
2-methyl-N-(2-pyridinylmethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-pyridinylmethyl)pentanamide, also known as MPMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of N-(2-pyridinylmethyl)pentanamide and has a methyl group attached to the second carbon atom of the pentanamide chain.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(2-pyridinylmethyl)pentanamide involves its binding to nAChR subtypes, leading to the modulation of their activity. This modulation can result in various effects, including the enhancement or inhibition of neurotransmitter release, the alteration of ion channel conductance, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-methyl-N-(2-pyridinylmethyl)pentanamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the potential to act as a neuroprotective agent. It has also been reported to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-(2-pyridinylmethyl)pentanamide in lab experiments include its high binding affinity towards specific nAChR subtypes, its potential to modulate neurotransmitter release, and its ability to enhance cognitive function. However, the limitations of using 2-methyl-N-(2-pyridinylmethyl)pentanamide include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For the research on 2-methyl-N-(2-pyridinylmethyl)pentanamide include the investigation of its potential therapeutic applications in the treatment of various neurological disorders, the identification of its precise binding sites on nAChR subtypes, and the development of more selective analogs with improved pharmacokinetic properties. Additionally, the potential for 2-methyl-N-(2-pyridinylmethyl)pentanamide to act as a neuroprotective agent and its effects on other physiological processes such as inflammation and oxidative stress warrant further investigation.
Synthesemethoden
The synthesis of 2-methyl-N-(2-pyridinylmethyl)pentanamide involves the reaction of N-(2-pyridinylmethyl)pentanamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction occurs via an SN2 mechanism, resulting in the formation of 2-methyl-N-(2-pyridinylmethyl)pentanamide as a white solid.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-pyridinylmethyl)pentanamide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit selective binding affinity towards certain nicotinic acetylcholine receptor (nAChR) subtypes, which are involved in various physiological processes such as learning and memory, attention, and addiction.
Eigenschaften
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-6-10(2)12(15)14-9-11-7-4-5-8-13-11/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPYIOVVVAOOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387457 |
Source


|
| Record name | 2-methyl-N-(pyridin-2-ylmethyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-2-ylmethyl)pentanamide | |
CAS RN |
6205-04-5 |
Source


|
| Record name | 2-methyl-N-(pyridin-2-ylmethyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4893515.png)
![1'-ethyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4893521.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4893529.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B4893551.png)

![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)

![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)